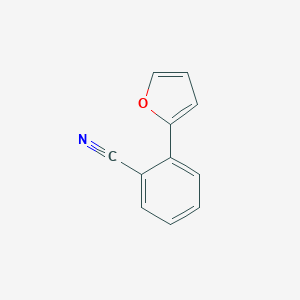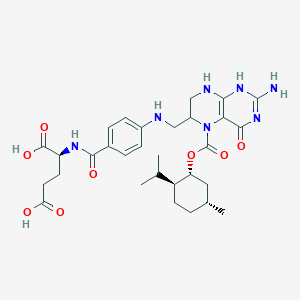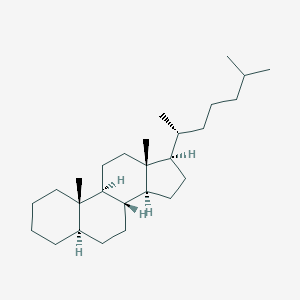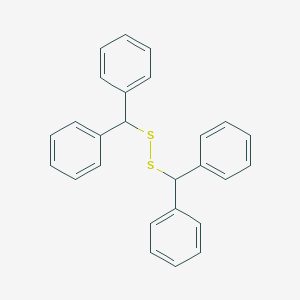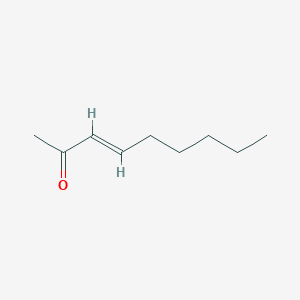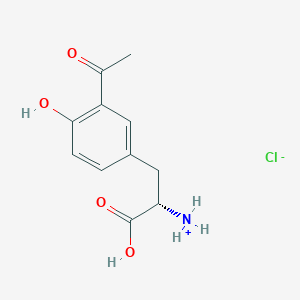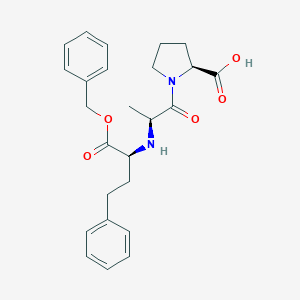
Enalaprilat Benzyl Ester
Overview
Description
Enalaprilat benzyl ester (EBE) is a synthetic ester of enalaprilat, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor enalapril. Enalapril is a commonly prescribed medication to treat high blood pressure and congestive heart failure. Enalaprilat is the active form of enalapril and is rapidly metabolized to enalapril in the body. EBE is a promising compound for the treatment of hypertension, with potential applications in other medical areas.
Scientific Research Applications
Nanoparticle Carriers for Improved Drug Absorption
Enalaprilat, a prominent angiotensin-converting enzyme inhibitor, faces challenges in absorption from the gastrointestinal tract due to its poor solubility. Research by Ahlin et al. (2002) focused on developing polymeric nanoparticles using poly-(lactide-co-glycolide) (PLGA) and polymethylmethacrylate (PMMA) as carriers to enhance the transport of enalaprilat through the intestinal mucosa. This study demonstrates the potential of nanoparticle carriers to improve the oral bioavailability of drugs with low gastrointestinal absorption, such as enalaprilat, by facilitating their transport across the intestinal barrier (Ahlin, Kristl, Kristl, & Vrečer, 2002).
Prodrug Activation and Absorption
The prodrug strategy, utilizing compounds like enalapril to improve pharmacokinetic properties of drugs exhibiting poor bioavailability, is exemplified in the work of Holenarsipur et al. (2015). Their study on enalapril, a carboxyl ester prodrug, reveals significant insights into the mechanisms of drug absorption and activation within the intestine and liver, emphasizing the conversion of enalapril to its active metabolite, enalaprilat. This research underscores the importance of understanding the metabolic pathways of prodrugs in enhancing drug design and delivery for optimal therapeutic outcomes (Holenarsipur et al., 2015).
Pharmacokinetic Studies and Bioequivalence
Enalapril's conversion to enalaprilat and its pharmacokinetic parameters have been the subject of various studies aiming to ensure the efficacy and safety of its use. For instance, a bioequivalence study conducted by Portolés et al. (2004) compared two formulations of enalapril, highlighting the critical role of pharmacokinetic studies in establishing the equivalency of different drug formulations. This research provides a foundation for understanding how enalapril is metabolized and absorbed, leading to its active form, enalaprilat, which is essential for its antihypertensive effects (Portolés, Terleira, Almeida, García-Arenillas, Caturla, Filipe, & Vargas, 2004).
Novel Analytical Methods for Drug Determination
The development of sensitive and reliable analytical methods for the determination of enalapril and enalaprilat in biological samples is crucial for pharmacokinetic and bioequivalence studies. Research by Pisarev et al. (2005) introduced a high-performance liquid chromatography with mass-spectrometric detection (HPLC/MS) method for quantifying these compounds in blood plasma, providing a tool for accurate measurement of enalapril and enalaprilat levels. This advancement supports the ongoing evaluation of drug absorption, distribution, metabolism, and excretion, facilitating the optimization of therapeutic regimens (Pisarev, Moskaleva, Zverkov, Smirnova, Belolipetskaya, & Sukhanov, 2005).
Mechanism of Action
Target of Action
Enalapril impurity E, also known as Enalaprilat Benzyl Ester, is a derivative of Enalapril . Enalapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class . The primary target of Enalapril and its derivatives is the ACE, which plays a crucial role in the renin-angiotensin-aldosterone system responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Mode of Action
Enalapril is rapidly biotransformed into its active metabolite, enalaprilat, which is responsible for the pharmacological actions of enalapril . Enalaprilat competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This action ultimately works to reduce blood pressure and blood fluid volume .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone . Aldosterone promotes the reabsorption of sodium and water in the kidneys, increasing blood volume and blood pressure . Therefore, the inhibition of ACE leads to a reduction in blood pressure .
Pharmacokinetics
Enalapril has good oral absorption (60 to 70%), a rapid peak plasma concentration (1 hour), and rapid clearance (undetectable by 4 hours) by de-esterification in the liver to a primary active diacid metabolite, enalaprilat . The onset of action usually occurs within fifteen minutes of administration with the maximum effect occurring within one to four hours .
Result of Action
The result of the action of Enalapril and its derivatives is a reduction in blood pressure in all grades of essential and renovascular hypertension, and peripheral vascular resistance without causing an increase in heart rate . This makes it an effective treatment for hypertension and heart failure .
Action Environment
The stability and compatibility of Enalapril and its derivatives can be influenced by environmental factors such as temperature, humidity, and pH . For example, the stability of the Enalapril formulation is improved at neutral pH, but acidic conditions at pH 3 also stabilize the formulation . Therefore, these factors should be carefully controlled during the storage and administration of these compounds.
Safety and Hazards
Enalaprilat is used in the management of hypertension when oral therapy is not practical . It is poorly absorbed orally and requires intravenous administration . It is also detectable in human breast milk, which creates a potential for adverse events in nursing infants . The safety data sheet for Enalaprilat Injection, USP indicates that it may damage the unborn child .
Future Directions
Biochemical Analysis
Biochemical Properties
Enalaprilat Benzyl Ester plays a role in biochemical reactions primarily through its interaction with enzymes and proteins involved in the renin-angiotensin-aldosterone system (RAAS). This compound interacts with angiotensin-converting enzyme (ACE), inhibiting its activity. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced workload on the heart. Additionally, this compound may interact with other biomolecules involved in the regulation of blood pressure and fluid balance .
Cellular Effects
This compound influences various types of cells and cellular processes. In endothelial cells, it reduces the production of angiotensin II, leading to vasodilation and improved blood flow. In cardiac cells, the compound decreases the workload on the heart by reducing afterload and preload. This compound also affects renal cells by promoting natriuresis and diuresis, which helps in the excretion of excess sodium and water. These effects collectively contribute to the regulation of blood pressure and fluid balance .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of angiotensin-converting enzyme (ACE). By binding to the active site of ACE, the compound prevents the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure. Additionally, the inhibition of ACE by this compound increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it may degrade under extreme temperatures and humidity. Long-term studies have shown that this compound maintains its inhibitory effects on ACE over extended periods. Degradation products may form over time, potentially affecting its efficacy and safety .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure and improves cardiac function. At higher doses, toxic effects such as hypotension, renal impairment, and electrolyte imbalances may occur. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the renin-angiotensin-aldosterone system. The compound is metabolized primarily in the liver, where it undergoes hydrolysis to form Enalaprilat, the active metabolite. Enalaprilat then exerts its effects by inhibiting ACE. The metabolism of this compound may also involve other enzymes and cofactors that facilitate its conversion to active and inactive metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound may localize to specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its inhibitory effects on ACE. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum, where it interacts with ACE and other enzymes involved in the renin-angiotensin-aldosterone system. This subcellular localization is crucial for the compound’s inhibitory effects on ACE and its overall therapeutic efficacy .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)/t18-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMTRRGHPOVSP-NYVOZVTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628433 | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76391-33-8 | |
| Record name | Enalapril impurity E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)

